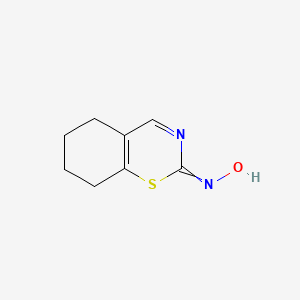
N-(5,6,7,8-Tetrahydro-2H-1,3-benzothiazin-2-ylidene)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5,6,7,8-Tetrahydro-2H-1,3-benzothiazin-2-ylidene)hydroxylamine is a heterocyclic compound that features a benzothiazine ring fused with a tetrahydro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6,7,8-Tetrahydro-2H-1,3-benzothiazin-2-ylidene)hydroxylamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a substituted aniline with a thioamide, followed by cyclization to form the benzothiazine ring. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5,6,7,8-Tetrahydro-2H-1,3-benzothiazin-2-ylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted benzothiazine derivatives
Scientific Research Applications
N-(5,6,7,8-Tetrahydro-2H-1,3-benzothiazin-2-ylidene)hydroxylamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of diseases where benzothiazine derivatives have shown efficacy.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(5,6,7,8-Tetrahydro-2H-1,3-benzothiazin-2-ylidene)hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact pathways and targets can vary depending on the specific application and the functional groups present on the molecule.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-1,3-benzothiazine: A structurally similar compound with a different functional group.
1,2,4-Triazolo[4,3-a]pyrazines: Another class of heterocyclic compounds with potential medicinal applications.
5,6,7,8-Tetrahydro-1-naphthol: A related compound with a naphthol group instead of a benzothiazine ring.
Uniqueness
N-(5,6,7,8-Tetrahydro-2H-1,3-benzothiazin-2-ylidene)hydroxylamine is unique due to its specific combination of a benzothiazine ring and a hydroxylamine group. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications that other similar compounds may not be suitable for.
Properties
CAS No. |
80012-00-6 |
|---|---|
Molecular Formula |
C8H10N2OS |
Molecular Weight |
182.25 g/mol |
IUPAC Name |
N-(5,6,7,8-tetrahydro-1,3-benzothiazin-2-ylidene)hydroxylamine |
InChI |
InChI=1S/C8H10N2OS/c11-10-8-9-5-6-3-1-2-4-7(6)12-8/h5,11H,1-4H2 |
InChI Key |
PLMMIGYQZNAKKA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=NC(=NO)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


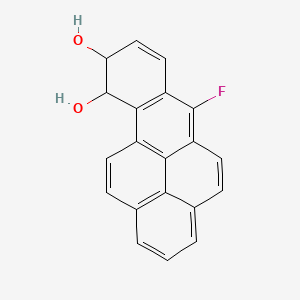
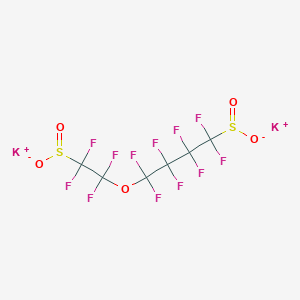
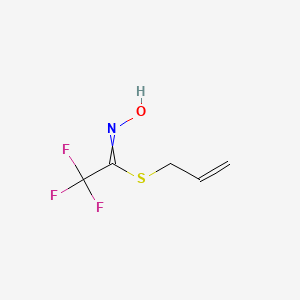
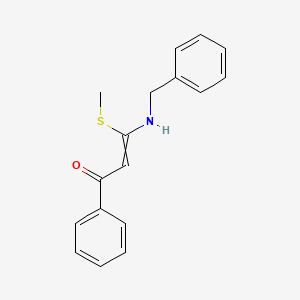
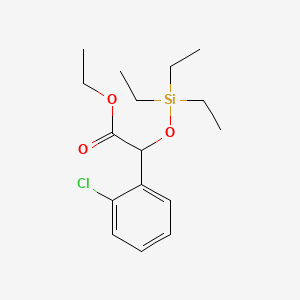
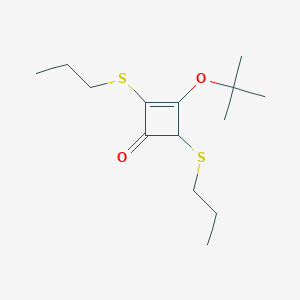

![[5-Phenyl-4-(pyridin-3-yl)-1H-imidazol-2-yl]acetaldehyde](/img/structure/B14420397.png)
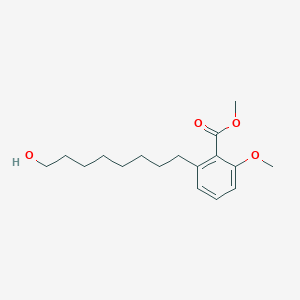

![4'-Cyano[1,1'-biphenyl]-4-yl 4'-pentyl[1,1'-bi(cyclohexane)]-4-carboxylate](/img/structure/B14420412.png)
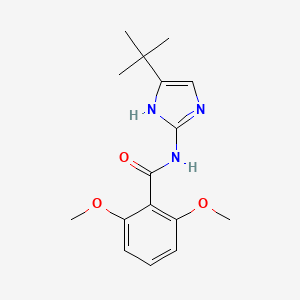
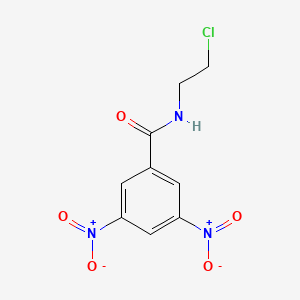
![5-[(4-Nitrophenyl)methylidene]-4-sulfanylidene-1,3-selenazolidin-2-one](/img/structure/B14420424.png)
